N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(2-methyltriazol-4-yl)ethanamine
Description
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(2-methyltriazol-4-yl)ethanamine is a compound that features both benzimidazole and triazole moieties. These heterocyclic structures are known for their significant pharmacological and chemical properties. Benzimidazole is a well-known pharmacophore with diverse biological activities, while triazole rings are commonly found in various therapeutic agents.
Properties
IUPAC Name |
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(2-methyltriazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-11(14-10-17-20(3)19-14)16-8-9-21-12(2)18-13-6-4-5-7-15(13)21/h4-7,10-11,16H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCUDHSHCSJCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNC(C)C3=NN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(2-methyltriazol-4-yl)ethanamine typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Formation of Triazole Moiety: The triazole ring is often synthesized via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Linking the Moieties: The final step involves linking the benzimidazole and triazole moieties through an ethyl chain.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(2-methyltriazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and thiols under various conditions depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(2-methyltriazol-4-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(2-methyltriazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar biological activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole share the triazole ring and are known for their antifungal properties.
Uniqueness
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-(2-methyltriazol-4-yl)ethanamine is unique due to the combination of both benzimidazole and triazole moieties, which may confer a broader spectrum of biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
